N-(5-ethyl-1,3,4-thiadiazol-2-yl)naphthalene-1-carboxamide
Description
Properties
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS/c1-2-13-17-18-15(20-13)16-14(19)12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,2H2,1H3,(H,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIIWUHVRVDAMKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)naphthalene-1-carboxamide typically involves the reaction of 5-ethyl-1,3,4-thiadiazole-2-amine with 1-naphthoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
N-(5-ethyl-1,3,4-thiadiazol-2-yl)naphthalene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amide group can participate in nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether at reflux temperature.
Substitution: Alkyl halides in the presence of a base like sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-substituted amides or esters.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds related to N-(5-ethyl-1,3,4-thiadiazol-2-yl)naphthalene-1-carboxamide. For instance, derivatives containing the 1,3,4-thiadiazole ring have shown promising results in inhibiting the proliferation of cancer cells.
A study focused on similar thiadiazole derivatives demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), A549 (lung cancer), and HeLa (cervical cancer) cells. The most potent derivatives exhibited IC50 values lower than that of the standard drug sorafenib, indicating their potential as effective anticancer agents .
Antimicrobial Activity
Compounds derived from the thiadiazole structure have also been evaluated for their antimicrobial properties. Research indicates that these compounds can exhibit significant activity against both Gram-positive and Gram-negative bacteria as well as fungi. The presence of electron-withdrawing groups enhances their antimicrobial efficacy .
Agricultural Applications
The compound's structural features suggest potential use in agriculture as a plant growth regulator. Preliminary biological tests indicate that derivatives of this compound may promote plant growth and development . This application is particularly relevant in developing sustainable agricultural practices.
Synthesis and Structure–Activity Relationship
The synthesis of this compound has been achieved through various methodologies that allow for modifications at different positions on the thiadiazole ring. Understanding the structure–activity relationship is crucial for optimizing its biological activities. Studies have shown that substituents on the thiadiazole ring significantly influence both anticancer and antimicrobial activities .
Case Studies
- Anticancer Efficacy : In vitro studies demonstrated that specific substitutions on the thiadiazole ring lead to enhanced anticancer properties against HeLa cells. Compounds with fluorine and chlorine substituents showed marked improvements in cytotoxicity compared to their unsubstituted counterparts .
- Agricultural Impact : A series of experiments conducted on plant growth regulation indicated that compounds similar to this compound could significantly enhance root and shoot growth in various crops under controlled conditions .
Mechanism of Action
The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)naphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes such as topoisomerases and kinases, which play crucial roles in DNA replication and cell division. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural features and properties of N-(5-ethyl-1,3,4-thiadiazol-2-yl)naphthalene-1-carboxamide and its analogs:
Key Observations:
Heterocycle Core: The target compound and the analog from share the 1,3,4-thiadiazole core, which is sulfur-containing and more electron-deficient compared to the 1,2,4-triazole and 1,3,4-oxadiazole analogs in and . Triazole derivatives (6a, 6g) exhibit amino and carbothioate groups, which may enhance hydrogen-bonding capabilities compared to the carboxamide group in the target compound .
Substituent Effects: Electron-Withdrawing vs. In contrast, the 4-methoxybenzyl group in 6g is electron-donating, improving solubility and stability . Alkyl vs.
Spectroscopic Trends :
- The C=O stretching frequency in 6a (1633 cm⁻¹) and 6g (1684 cm⁻¹) reflects electronic differences: the nitro group in 6a reduces electron density at the carbonyl, lowering the absorption frequency compared to the methoxybenzyl analog .
Synthetic Yields :
- Both triazole analogs (6a, 6g) were synthesized in high yields (80–82%) via hydrazine-mediated cyclization, suggesting efficient methodologies that could be adapted for the target compound .
Biological Activity
N-(5-ethyl-1,3,4-thiadiazol-2-yl)naphthalene-1-carboxamide is a compound that has garnered attention in the scientific community due to its potential biological activities. This article explores the various aspects of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features a thiadiazole ring and a naphthalene moiety linked by an amide bond. This unique structure suggests significant interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C14H13N3O2S |
| Molecular Weight | 273.34 g/mol |
| IUPAC Name | This compound |
| SMILES | CC1=NN=C(S1)NC(=O)C2=CC=CC3=CC=CC=C32 |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The thiadiazole ring is known for its role in modulating various biochemical pathways, which may include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes or cancer cell proliferation.
- Receptor Modulation : It can potentially bind to receptors that regulate cellular signaling pathways.
Anticancer Activity
Research indicates that thiadiazole derivatives exhibit significant anticancer properties. In vitro studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines. For example:
- IC50 Values : Several derivatives have demonstrated IC50 values ranging from 0.28 to 4.27 µg/mL against breast and lung cancer cell lines .
Antimicrobial Activity
Thiadiazole compounds have also been evaluated for their antimicrobial properties. Studies suggest that this compound may exhibit:
- Broad-Spectrum Antimicrobial Effects : Similar compounds have shown efficacy against bacteria and fungi .
Study 1: Anticancer Efficacy
A study evaluated the cytotoxic effects of several thiadiazole derivatives on human cancer cell lines. The results indicated that compounds with the thiadiazole moiety significantly inhibited cell proliferation through apoptosis induction without affecting normal cells .
Study 2: Antimicrobial Assessment
Another investigation focused on the antimicrobial activity of thiadiazole derivatives against common pathogens. The findings revealed that these compounds effectively reduced microbial growth, supporting their potential use as antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
